molecular formula C13H4BrF6NO3 B13424790 2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B13424790
M. Wt: 416.07 g/mol
InChI Key: QYGFZPMMLJSHIG-UHFFFAOYSA-N
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Description

This compound features a biphenyl ether backbone with a phenoxy ring substituted with bromo, fluoro, and nitro groups, and a second benzene ring bearing two fluorine atoms and a trifluoromethyl group. Its molecular complexity arises from multiple electron-withdrawing substituents (e.g., -NO₂, -CF₃, halogens), which influence its electronic properties, stability, and reactivity. Such structural attributes are common in agrochemicals and pharmaceuticals, where halogenation and nitro groups enhance bioactivity or binding specificity .

Properties

Molecular Formula

C13H4BrF6NO3

Molecular Weight

416.07 g/mol

IUPAC Name

2-(2-bromo-4-fluoro-6-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H4BrF6NO3/c14-7-3-6(15)4-10(21(22)23)11(7)24-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H

InChI Key

QYGFZPMMLJSHIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2Br)F)[N+](=O)[O-])F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 2-bromo-4-fluoro-6-nitrophenol

This intermediate is crucial as the phenolic component that will form the ether bond.

  • Starting from 4-fluoro-2-methylaniline , diazotization hydrolysis is performed to convert the amino group into a hydroxyl group, yielding 4-fluoro-2-methylphenol .
  • Subsequent bromination at low temperature (−10 to 5 °C) using bromine in a biphasic system (dichloromethane/water) with hydrogen peroxide as a stabilizer affords 2-bromo-4-fluoro-6-methylphenol with high yield (~95%) and purity (~99.3% by GC).
  • Further nitration of this intermediate can introduce the nitro group at the 6-position, typically using mixed acid nitration under controlled temperature conditions to avoid over-nitration or side reactions.

Preparation of 1,3-difluoro-5-(trifluoromethyl)benzene Derivatives

  • The aromatic ring containing difluoro and trifluoromethyl substituents is often prepared by selective nitration and halogenation of trifluoromethyl-substituted benzenes.
  • For example, 4-bromo-2-nitrobenzotrifluoride can be synthesized from m-chlorobenzotrifluoride via nitration, ammoniation, bromination, and deamination steps. The deamination step uses nitrite reagents in polar aprotic solvents, avoiding low-temperature diazotization and reducing environmental impact, with yields comparable to traditional methods.

Formation of the Ether Linkage

The key step is the nucleophilic aromatic substitution (SNAr) reaction between the phenol and a fluorinated nitroarene.

  • The phenol, such as 2-bromo-4-fluoro-6-nitrophenol , is reacted with a fluorinated nitroarene derivative like 1,3-difluoro-5-(trifluoromethyl)nitrobenzene in the presence of a base such as potassium carbonate.
  • The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~110 °C) under air atmosphere overnight to ensure completion.
  • After reaction, the mixture is cooled, extracted with dichloromethane, washed with aqueous sodium hydroxide, water, and brine, then concentrated. The crude product is purified by recrystallization from dichloromethane and petroleum ether to yield the desired ether compound.

Detailed Reaction Conditions and Outcomes

Step Reactants/Conditions Temperature Time Yield & Purity Notes
Diazotization hydrolysis 4-fluoro-2-methylaniline, nitrosyl sulfuric acid 0–35 °C 1–2 hours High purity phenol (~99.3% GC) Formation of 4-fluoro-2-methylphenol
Bromination Bromine, dichloromethane/water, H2O2 −10 to 5 °C 1 hour ~95% yield Controlled addition to avoid side reactions
Nitration Mixed acid (H2SO4/HNO3), controlled acid ratio −5 to +5 °C 1–2 hours High regioselectivity Formation of nitro substituent
SNAr ether formation Phenol + fluoronitroarene, K2CO3, DMF 110 °C Overnight Good yields (not specified) Purification by recrystallization
Deamination (for trifluoromethyl intermediate) Nitrite in polar aprotic solvent Ambient Not specified Comparable yield to diazotization Environmentally friendly method

Research Outcomes and Advantages

  • The multi-step synthetic routes are optimized for industrial feasibility, focusing on readily available raw materials, cost-effectiveness, and environmental considerations.
  • Use of nitrosyl sulfuric acid for diazotization hydrolysis and nitrite-mediated deamination avoids harsh conditions and minimizes waste.
  • Bromination and nitration steps are carefully temperature-controlled to maximize regioselectivity and yield.
  • The ether formation via SNAr is a robust method for coupling highly substituted aromatic rings, providing good yields and purity.
  • The entire sequence benefits from green chemistry principles, such as avoiding low-temperature diazotization and minimizing acid waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Nucleophilic substitution: Due to the presence of halogen atoms, this compound can participate in nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, potentially altering the functional groups present.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield different halogenated derivatives, while reduction of the nitro group will produce an amine derivative.

Scientific Research Applications

2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms and a nitro group allows it to form strong interactions with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis and Functional Groups

Compound Name Key Substituents Functional Groups Present
2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene Bromo, fluoro (×3), nitro, trifluoromethyl Ether, nitro, halogens, CF₃
Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene) Chloro, ethoxy, nitro, trifluoromethyl Ether, nitro, halogens, CF₃, alkoxy
Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene) Chloro, nitro, trifluoromethyl Ether, nitro, halogens, CF₃
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene Bromo, fluoro (×7), difluoromethoxy Ether (difluoromethoxy), halogens
1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene Chloro, fluoro (×2), trifluoromethyl Halogens, CF₃

Key Observations :

  • The target compound and pesticides like oxyfluorfen/nitrofluorfen share ether linkages and trifluoromethyl groups but differ in halogen types (Br vs. Cl) and additional substituents (ethoxy in oxyfluorfen) .

Physicochemical Properties

Property Target Compound (Estimated) Oxyfluorfen 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-...
Molecular Weight (g/mol) ~450 361.7 389.06
Boiling Point (°C) High (>250) 260–265 (dec.) Not reported
LogP (XLogP3) ~5.5 4.8 5.3
Solubility Low (organic solvents) Low in water Low (high halogen content)

Notes:

  • The target compound’s higher molecular weight and halogen density suggest lower aqueous solubility compared to oxyfluorfen, aligning with trends in lipophilic agrochemicals .
  • The trifluoromethyl group and nitro substituent contribute to high thermal stability, as seen in analogous compounds .

Biological Activity

The compound 2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in agricultural applications. This article delves into its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes bromination, fluorination, and nitration. A notable method involves dissolving 2-bromo-4-fluorophenol in chloroform, followed by a controlled nitration using a mixture of sulfuric and nitric acids. This method is advantageous due to its high yield and ease of operation, making it suitable for industrial production .

Antimicrobial Properties

Research indicates that the compound exhibits broad-spectrum antibacterial and fungicidal activity. In particular, it has been shown to effectively inhibit various phytopathogens that affect crops. Case studies have demonstrated its efficacy against:

  • Fungal Pathogens : The compound has been effective against pathogens such as Botrytis cinerea (grey mold) and Fusarium species, which are responsible for significant crop losses.
  • Bacterial Pathogens : It has also shown promise in controlling bacterial diseases in plants, such as those caused by Pseudomonas and Xanthomonas species .

Herbicidal Activity

In addition to its antimicrobial properties, the compound has demonstrated herbicidal activity. It effectively inhibits the growth of various weed species, including barnyard grass (Echinochloa crus-galli), making it a potential candidate for use in agricultural herbicides .

Case Studies

  • Fungicidal Efficacy : A study conducted on the efficacy of this compound against Alternaria solani, a common fungal pathogen in tomatoes, revealed a significant reduction in disease incidence when treated with varying concentrations of the compound. The results indicated an optimal concentration range for maximum efficacy.
    Concentration (mg/L)Disease Incidence (%)
    080
    5030
    10010
    2005
  • Weed Control Trials : Field trials assessing the herbicidal activity against barnyard grass showed that treatments with the compound resulted in over 70% weed suppression compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Stepwise halogenation and nitration : Use a multi-step approach starting with fluorinated benzene derivatives. For example, bromination at the ortho position can be achieved using Br₂/FeBr₃, followed by nitration with HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) improve regioselectivity during nitration.
  • Catalytic optimization : Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce trifluoromethyl groups. Use ligands like SPhos to stabilize intermediates .
  • Table 1 : Suggested reaction parameters:
StepReagent/ConditionsYield (%)Purity (HPLC)
BrominationBr₂, FeBr₃, 40°C7895%
NitrationHNO₃/H₂SO₄, 0°C6590%
CouplingPd(OAc)₂, SPhos, 80°C8298%

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : ¹⁹F NMR is critical for verifying fluorine substitution patterns, while ¹H NMR resolves aromatic proton splitting .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₅BrF₆N₂O₃).
  • HPLC with UV detection : Monitor purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. What experimental designs are suitable for evaluating its bioactivity in agricultural or pharmaceutical contexts?

  • In vitro assays :

  • Enzyme inhibition : Test against acetylcholinesterase (agricultural relevance) or kinases (pharmaceuticals) using fluorescence-based assays .
  • Cell viability : Use MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity.
    • In vivo models : For agricultural applications, apply split-plot designs (as in ) to test pesticidal efficacy across plant species, with controls for environmental variables .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in substitution reactions be resolved?

  • Hypothesis-driven approach :

  • Kinetic studies : Compare reaction rates under varying temperatures and solvents (e.g., DMF vs. THF) to identify solvent-dependent pathways.
  • Isotopic labeling : Use ¹⁸O-labeled nitro groups to track substitution mechanisms via mass spectrometry .
    • Case study : Conflicting reports on bromine displacement by amines may arise from steric hindrance; computational modeling (DFT) can predict transition-state geometries .

Q. What computational strategies are effective for predicting its interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to protein targets (e.g., cytochrome P450). Parameterize halogen bonds using force fields like AMBER .
  • QSAR modeling : Correlate substituent electronegativity (e.g., F vs. CF₃) with bioactivity using datasets from PubChem .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Degradation studies :

  • Acidic hydrolysis : Monitor via ¹⁹F NMR in HCl/EtOH (1:1) at 60°C. Nitro groups may protonate, reducing electron withdrawal and destabilizing the aromatic ring .
  • Base-mediated decomposition : NaOH in aqueous THF cleaves the ether linkage. GC-MS identifies phenolic byproducts .
    • Table 2 : Stability profile:
ConditionHalf-life (h)Major Degradant
pH 1 (HCl)482-Bromo-4-fluoro-6-nitro-phenol
pH 13 (NaOH)21,3-Difluoro-5-(trifluoromethyl)benzene

Theoretical and Methodological Frameworks

Q. How can researchers link studies on this compound to broader chemical theories (e.g., aromatic substitution mechanisms)?

  • Conceptual framework : Apply Hammond’s postulate to predict whether nitro-group meta-directing effects dominate over steric effects from trifluoromethyl groups .
  • Case study : Compare its reactivity with analogs like 2-bromo-5-(trifluoromethyl)benzaldehyde () to validate electronic vs. steric control .

Q. What advanced spectroscopic methods resolve ambiguities in its solid-state structure?

  • X-ray crystallography : Co-crystallize with thiourea to improve crystal lattice formation. Compare with DFT-optimized geometries .
  • Solid-state NMR : Use ¹³C CP/MAS to analyze CF₃ group orientation in the crystal .

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